2-(Chloromethyl)thieno[2,3-d]pyrimidin-4(1H)-one
Description
Properties
IUPAC Name |
2-(chloromethyl)-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2OS/c8-3-5-9-6(11)4-1-2-12-7(4)10-5/h1-2H,3H2,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKMPZJCCOHFST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=O)NC(=N2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1039847-82-9 | |
| Record name | 2-(chloromethyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)thieno[2,3-d]pyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene with chloroacetyl chloride, followed by cyclization with formamide . The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and reagents is crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Substitution Reactions
The chloromethyl group undergoes nucleophilic substitution, offering a versatile route to functionalized derivatives.
Key Substitution Reactions
Mechanism : The chloromethyl group acts as a leaving group, facilitating the attachment of nucleophiles such as amines or oxygen-containing reagents.
Acylation Reactions
Acylation occurs at the sulfur atom, forming S-acylated derivatives.
Acylation Protocols
| Acylating Agent | Solvent | Conditions | Product | Citation |
|---|---|---|---|---|
| Acetyl chloride | DMF | Room temperature | S-Acetyl derivative | |
| Benzoyl chloride | DMF | Room temperature | S-Benzoyl derivative |
Mechanism : The sulfur atom’s lone pairs react with acylating agents, leading to S-acylated products.
Ring-Opening Reactions
While not explicitly detailed in the provided sources, thieno[2,3-d]pyrimidine derivatives are known to undergo ring-opening under specific conditions (e.g., basic or acidic environments). This reactivity could be explored for further structural modifications.
Oxidation/Reduction
Limited data exists in the provided sources, but similar thieno-pyrimidine compounds may undergo oxidation (e.g., with H₂O₂) or reduction (e.g., with NaBH₄), though specific examples for this compound were not identified.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its biological activities:
- Anticancer Activity: Research has shown that derivatives of thieno[2,3-d]pyrimidine exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7). Some compounds demonstrated comparable efficacy to established chemotherapeutics like Doxorubicin .
- Enzyme Inhibition: It has been explored as a potential inhibitor of phosphodiesterase type 4 (PDE4), which is implicated in inflammatory diseases. Certain derivatives have shown promising results in inhibiting PDE4B and PDE4D in vitro .
Antimicrobial Properties
Studies have evaluated the antibacterial and antifungal activities of thieno[2,3-d]pyrimidine derivatives against pathogens such as Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. Some derivatives exhibited good activity compared to standard antibiotics like amoxicillin and antifungals like fluconazole .
Chemical Biology
The compound serves as a versatile building block in the synthesis of more complex heterocycles. Its chloromethyl group allows for nucleophilic substitution reactions, enabling the creation of various functionalized derivatives that can be tailored for specific biological targets.
Case Studies
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)thieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with amino acid residues in the target proteins .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity.
Uniqueness
2-(Chloromethyl)thieno[2,3-d]pyrimidin-4(1H)-one is unique due to its specific thieno-pyrimidine structure, which imparts distinct chemical and biological properties. Its chloromethyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Biological Activity
2-(Chloromethyl)thieno[2,3-d]pyrimidin-4(1H)-one, identified by its CAS number 89567-07-7, is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C13H9ClN2OS
- Molecular Weight : 276.74 g/mol
- Structure : The compound features a thieno[2,3-d]pyrimidine core with a chloromethyl substituent at the 2-position and a phenyl group at the 5-position.
Biological Activity Overview
The biological activity of this compound has been investigated primarily for its antimicrobial properties, particularly against Mycobacterium tuberculosis and other pathogens. The following sections detail specific findings related to its biological effects.
Antimicrobial Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant antimicrobial properties. For example:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that certain derivatives possess MIC values as low as 0.14 μM against M. tuberculosis strains, indicating potent activity against this pathogen .
- Mechanism of Action : The compound is suggested to inhibit MmpL3, a crucial protein in the bacterial cell wall synthesis pathway . This inhibition leads to bacterial cell death, making it a promising candidate for tuberculosis treatment.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity:
- Substituent Effects : Variations in substituents at the 5-position (e.g., different phenyl groups) have been shown to affect potency and selectivity against various strains .
- Cytotoxicity Profiles : Compounds with modifications around the thieno and pyrimidine rings demonstrated varying levels of cytotoxicity against human cell lines (e.g., HepG2), suggesting that careful tuning of substituents can enhance therapeutic indices .
Case Studies
Several studies have highlighted the efficacy of this compound and its derivatives:
-
Study on Tuberculosis : A study published in Journal of Medicinal Chemistry evaluated several thieno[2,3-d]pyrimidine derivatives for their anti-tubercular activity. The lead compound showed significant efficacy in murine models with reduced cytotoxicity towards human cells .
Compound MIC (μM) Cytotoxicity (IC50 μM) Lead 1 0.14 >50 Lead 2 0.22 >50 - Antimalarial Activity : Another investigation focused on the potential of thieno[2,3-d]pyrimidines as antimalarial agents targeting plasmodial kinases PfGSK3 and PfPK6. These kinases are critical for parasite survival and proliferation .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(chloromethyl)thieno[2,3-d]pyrimidin-4(1H)-one?
- Methodology : The compound can be synthesized via condensation reactions using 2-amino-3-thiophenecarboxylates or carboxamides with reagents like formamide, urea, or imidates to cyclize into the thienopyrimidine core. For example, heating 2-amino-3-methoxycarbonylthiophene in formamide at 200°C yields the pyrimidine ring, followed by chlorination with POCl₃ to introduce the chloromethyl group . Alternative routes involve reductive amination of 2-aminothiophene derivatives with aldehydes and sodium cyanoborohydride .
Q. How is the chloromethyl group introduced into the thienopyrimidine core?
- Methodology : The chloromethyl substituent is typically introduced via nucleophilic substitution or alkylation. For instance, 3-amino-2-mercapto derivatives can react with chloromethylating agents (e.g., chloromethyl ethers) under basic conditions. Evidence from related compounds shows that 2-chloromethyl derivatives are synthesized by reacting thiol intermediates with chloroacetone or chloroacetaldehyde .
Q. What spectroscopic techniques confirm the structure of this compound?
- Methodology :
- 1H/13C NMR : Peaks at δ 4.2–4.5 ppm (CH₂Cl) and δ 6.8–7.5 ppm (aromatic protons) confirm the chloromethyl and thienopyrimidine moieties .
- IR : Absorbance near 750–780 cm⁻¹ (C-Cl stretch) and 1650–1700 cm⁻¹ (C=O of the pyrimidinone ring) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate the molecular formula .
Advanced Research Questions
Q. How can molecular docking studies guide the design of derivatives targeting enzymes like tyrosinase or Tpx?
- Methodology : Docking simulations (e.g., AutoDock Vina) predict binding interactions between the chloromethyl group and catalytic residues. For example, 2-(chloromethyl) derivatives covalently bind to Cys40 in Trypanosoma brucei Tpx via nucleophilic attack, validated by mutagenesis and enzyme inhibition assays . Similar studies on tyrosinase inhibitors highlight the importance of substituent positioning in the active site .
Q. How do structural modifications (e.g., arylaminomethyl or sulfanyl groups) affect dual inhibition of thymidylate synthase (TS) and dihydrofolate reductase (DHFR)?
- Methodology :
- SAR Analysis : Derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl) enhance TS/DHFR inhibition by stabilizing enzyme-ligand interactions. For example, 2-amino-5-[(4-chlorophenyl)sulfanyl] derivatives show IC₅₀ values < 50 nM .
- Enzyme Assays : Competitive inhibition is confirmed via spectrophotometric monitoring of NADPH oxidation (DHFR) or dUMP conversion (TS) .
Q. What strategies resolve discrepancies in biological activity data among structurally similar analogs?
- Methodology :
- Meta-Analysis : Compare substituent effects across studies. For instance, 2-(chloromethyl) analogs exhibit higher cytotoxicity (e.g., IC₅₀ = 1.2 µM in HeLa cells) than non-chlorinated derivatives due to enhanced membrane permeability .
- Orthogonal Validation : Use multiple assays (e.g., MTT for proliferation, fluorometric caspase-3 for apoptosis) to confirm mechanisms .
Data Contradiction Analysis
Q. Why do some studies report low yields (<50%) in reductive amination steps for thienopyrimidine synthesis?
- Resolution : Yield variations arise from pH sensitivity (optimal pH = 6 for NaBH₃CN stability) and steric hindrance from bulky aryl groups. For example, 2,5-dichlorophenyl analogs require pre-formed imine intermediates to achieve >70% yields .
Q. How can conflicting cytotoxicity results between enzyme inhibition and cell-based assays be reconciled?
- Resolution : Discrepancies may stem from off-target effects or metabolic instability. For instance, a compound with high TS/DHFR inhibition (IC₅₀ = 10 nM) but low cellular activity (IC₅₀ = 5 µM) suggests poor intracellular accumulation. Address this via prodrug strategies or lipophilicity optimization .
Experimental Design Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
